molecular formula C19H21NO4 B5698393 N-(4-acetylphenyl)-3,5-diethoxybenzamide

N-(4-acetylphenyl)-3,5-diethoxybenzamide

Cat. No.: B5698393
M. Wt: 327.4 g/mol
InChI Key: OAZPKKPUNVOQSZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,5-diethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylphenyl group and two ethoxy groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3,5-diethoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3,5-diethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-3,5-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Formation of N-(4-carboxyphenyl)-3,5-diethoxybenzamide.

    Reduction: Formation of N-(4-aminophenyl)-3,5-diethoxybenzamide.

    Substitution: Formation of N-(4-acetylphenyl)-3,5-dihydroxybenzamide when ethoxy groups are replaced with hydroxyl groups.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-3,5-diethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It is also investigated for its ability to interact with biological macromolecules such as proteins and nucleic acids.

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties. It is also employed in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,5-diethoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
  • N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness: N-(4-acetylphenyl)-3,5-diethoxybenzamide is unique due to the presence of both acetyl and ethoxy groups, which confer specific chemical and physical properties. These functional groups influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-23-17-10-15(11-18(12-17)24-5-2)19(22)20-16-8-6-14(7-9-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZPKKPUNVOQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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